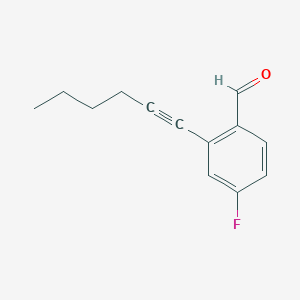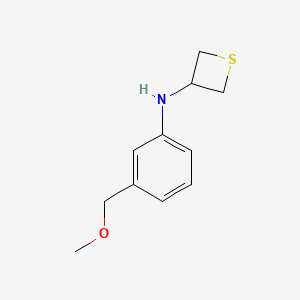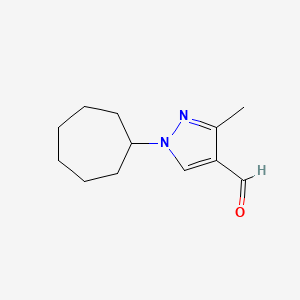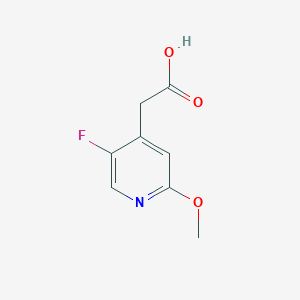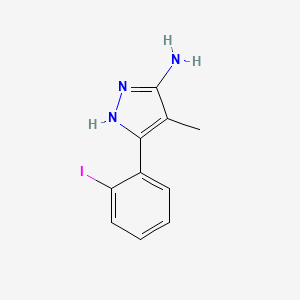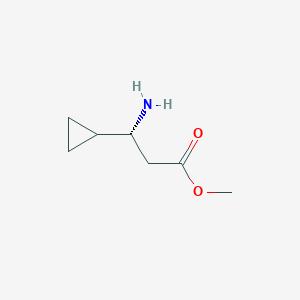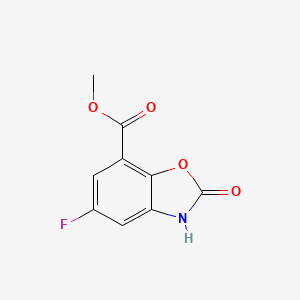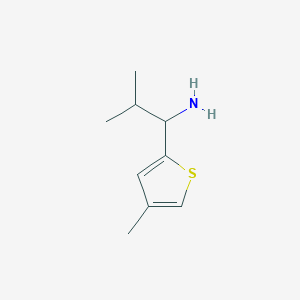
((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral catalyst. The reaction conditions often include a controlled temperature and pH to maintain the integrity of the stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using high-pressure reactors and continuous flow systems to ensure consistent production. The final product is typically purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydrochloride group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of ((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(2S,4R)-4-Methoxypyrrolidin-2-yl)methanol hydrochloride
- **(2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride
Uniqueness
((2S,4R)-4-Methylpiperidin-2-yl)methanol hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of chiral molecules and in studies requiring precise control over molecular interactions.
Eigenschaften
Molekularformel |
C7H16ClNO |
|---|---|
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
[(2S,4R)-4-methylpiperidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-3-8-7(4-6)5-9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 |
InChI-Schlüssel |
QFPBAGOTDWWMPI-HHQFNNIRSA-N |
Isomerische SMILES |
C[C@@H]1CCN[C@@H](C1)CO.Cl |
Kanonische SMILES |
CC1CCNC(C1)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


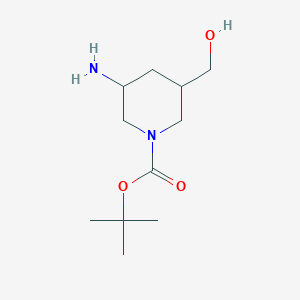


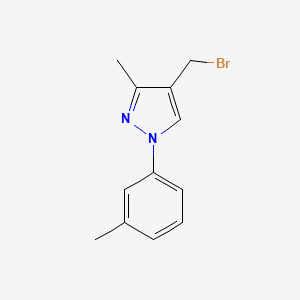
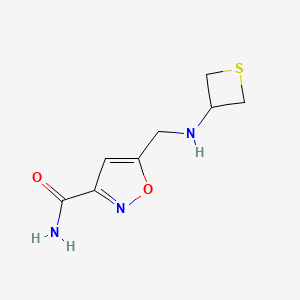
![3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B15277067.png)
